N-(tert-Butoxycarbonyl)glycine-2-13C

Overview

Description

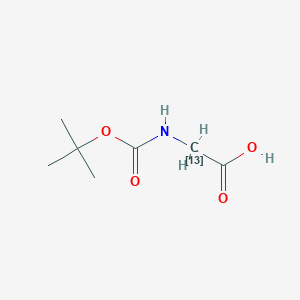

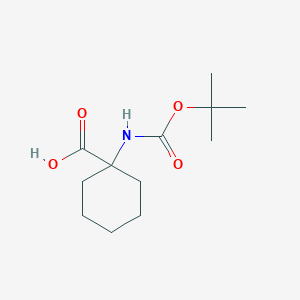

“N-(tert-Butoxycarbonyl)glycine-2-13C”, also known as Boc-Gly-OH-2-13C, is a derivative of glycine . It has a linear formula of Boc-NH13CH2CO2H and a molecular weight of 176.18 . This compound is often used in peptide synthesis .

Synthesis Analysis

The synthesis of Boc-derivatives of the six 13 C-labelled glycines with or without 15 N has been prepared by a direct approach from the corresponding bromoacetates . The deprotection of N-Boc directly linked to aromatic moieties was reasonably fast, occurring .Molecular Structure Analysis

The molecular structure of “N-(tert-Butoxycarbonyl)glycine-2-13C” can be represented by the SMILES stringCC(C)(C)OC(=O)N[13CH2]C(O)=O . Chemical Reactions Analysis

The N-Boc group from a structurally diverse set of compounds can be removed using oxalyl chloride in methanol . The auxiliary-bearing peptide, H2A (113–129)-Aux, was then released from the resin by TFA treatment for analysis and purification by reversed-phase (RP) high-performance liquid chromatography (HPLC) .Physical And Chemical Properties Analysis

The compound has a melting point of 86-89 °C . It is a solid at room temperature . The refractive index is n20/D 1.437 (lit.) and the density is 1.079 g/mL at 25 °C .Scientific Research Applications

Protection of Amines

The N-Boc protection of amines is a widely used functionality in modern synthetic chemistry . The N-Boc group is extremely stable toward catalytic hydrogenolysis and resistant to basic and nucleophilic conditions . This makes it an ideal protecting group for amines, which are present in various biologically active compounds .

Esterification Reaction

Boc-Gly-OH can be used for the esterification reaction to synthesize N-Boc amino acid esters for peptide chemistry . This process is crucial in the field of peptide synthesis.

Synthesis of Tripeptide

Boc-Gly-OH is used in the synthesis of tripeptide H-Gly-Pro-Glu-OH, which are analogs of neuroprotective drugs . This highlights its importance in the development of new therapeutic agents.

Promoter for Allylation of Hydrazones and Isatin

Boc-Gly-OH acts as a promoter for the allylation of hydrazones and isatin . This indicates its role in facilitating certain chemical reactions.

Biomolecular NMR

Boc-Glycine-2-13C is used in biomolecular NMR . This application allows researchers to study the structure and dynamics of biomolecules.

Proteomics

In the field of proteomics, Boc-Glycine-2-13C is used as a synthetic intermediate . Proteomics is the large-scale study of proteins, and this compound aids in the synthesis of peptides and proteins for such studies.

Environmental Pollutant Standards

Stable isotope-labeled compounds like Glycine-2-13C are used as environmental pollutant standards for the detection of air, water, soil, sediment, and food contaminants . This highlights its importance in environmental science.

Organic Chemistry

In organic chemistry, small molecule compounds labeled with stable isotopes like Glycine-2-13C can be used as chemical references for chemical identification, qualitative, quantitative, detection, etc . This underlines its role in the study and understanding of organic compounds.

Safety And Hazards

“N-(tert-Butoxycarbonyl)glycine-2-13C” may be harmful in contact with skin and may cause eye irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

“N-(tert-Butoxycarbonyl)glycine-2-13C” has been developed as a building block for peptide ubiquitination, which is fully compatible with solid-phase Fmoc chemistry and common peptide modifications including phosphorylation, methylation, acetylation, biotinylation, and fluorescence labeling . It has potential applications in the synthesis of tripeptide H-Gly-Pro-Glu-OH, analogs of neuroprotective drugs .

properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4/c1-7(2,3)12-6(11)8-4-5(9)10/h4H2,1-3H3,(H,8,11)(H,9,10)/i4+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRPJIFMKZZEXLR-AZXPZELESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[13CH2]C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50583858 | |

| Record name | N-(tert-Butoxycarbonyl)(2-~13~C)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(tert-Butoxycarbonyl)glycine-2-13C | |

CAS RN |

145143-02-8 | |

| Record name | N-(tert-Butoxycarbonyl)(2-~13~C)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 145143-02-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[[5-(2,4-Dioxopyrimidin-1-yl)-3-oxooxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B56950.png)

![Methyl 3-{[tert-butyl(dimethyl)silyl]oxy}butanoate](/img/structure/B56954.png)

![7-Oxatetracyclo[4.2.0.0(2,4).0(3,5)]octane, 8-acetyl-8-methyl-](/img/structure/B56957.png)

![[(2R,3S,4R,5R)-5-(2-amino-7-oxido-6-oxo-3H-purin-7-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B56964.png)